methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate
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Overview
Description
Methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate is a heterocyclic compound featuring an imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate typically involves the reaction of 1-methyl-1H-imidazole with ethyl chloroformate and sulfur. The key intermediate, 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate, is formed and subsequently methylated .
Industrial Production Methods
In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. The process involves the hydrolysis of imidazole carboxylate in the presence of a base, followed by methylation .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The imidazole ring allows for substitution reactions at the nitrogen and carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfur atom in the thioxo group plays a crucial role in these interactions, often forming covalent bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: Contains a similar imidazole ring but with different substituents.
Uniqueness
Methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thioxo group and the methyl ester makes it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C6H8N2O2S |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
methyl 3-methyl-2-sulfanylideneimidazole-1-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-7-3-4-8(5(7)11)6(9)10-2/h3-4H,1-2H3 |
InChI Key |
XCMDFDISEGQDQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN(C1=S)C(=O)OC |
Origin of Product |
United States |
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